Benzoic acid, 3,3'-methylenebis[6-[(2-nitrobenzoyl)amino]-
CAS No.: 144334-82-7
Cat. No.: VC15479765
Molecular Formula: C29H20N4O10
Molecular Weight: 584.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144334-82-7 |
|---|---|
| Molecular Formula | C29H20N4O10 |
| Molecular Weight | 584.5 g/mol |
| IUPAC Name | 5-[[3-carboxy-4-[(2-nitrobenzoyl)amino]phenyl]methyl]-2-[(2-nitrobenzoyl)amino]benzoic acid |
| Standard InChI | InChI=1S/C29H20N4O10/c34-26(18-5-1-3-7-24(18)32(40)41)30-22-11-9-16(14-20(22)28(36)37)13-17-10-12-23(21(15-17)29(38)39)31-27(35)19-6-2-4-8-25(19)33(42)43/h1-12,14-15H,13H2,(H,30,34)(H,31,35)(H,36,37)(H,38,39) |
| Standard InChI Key | MEUQDIYTPKRQMW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O)C(=O)O)[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features two benzoic acid units connected by a methylene (-CH₂-) bridge at the 3,3' positions. Each benzene ring is further substituted at the 6-position with a 2-nitrobenzamide group (-NH-C(O)-C₆H₄-NO₂). This ortho-nitro orientation is critical for intramolecular interactions, as the nitro group’s proximity to the amide bond facilitates neighboring group participation in reactions . The IUPAC name, 5-[[3-carboxy-4-[(2-nitrobenzoyl)amino]phenyl]methyl]-2-[(2-nitrobenzoyl)amino]benzoic acid, systematically describes this arrangement.
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₂₉H₂₀N₄O₁₀ |
| Molecular Weight | 584.5 g/mol |
| CAS Registry Number | 144334-82-7 |
| IUPAC Name | As above |
Spectroscopic Characteristics
Infrared (IR) spectroscopy reveals carbonyl stretches at 1670–1630 cm⁻¹, consistent with tertiary amides, and nitro group absorptions at 1530 and 1350 cm⁻¹ . Nuclear magnetic resonance (NMR) spectra show methine proton resonances at τ 4.55–5.5, indicating moderate deshielding due to electron-withdrawing nitro groups .
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis begins with functionalized benzoic acid derivatives. A representative pathway involves:
-
Amide Bond Formation: Reacting 3-amino-6-methylbenzoic acid with 2-nitrobenzoyl chloride in benzene under inert conditions.
-
Methylene Bridging: Coupling two amide-functionalized monomers via formaldehyde-mediated condensation.
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | 20–25°C (amide step) |
| pH | 8.5–9.0 (condensation) |
| Catalyst | None (uncatalyzed) |
Mechanistic Insights
Under basic conditions, the ortho-nitro group participates in intramolecular aldol condensations. For example, treatment with K₂CO₃ in DMF induces cyclization to form 2,4-dioxo-1-hydroxy-3-substituted-1,2,3,4-tetrahydroquinazolines . Lewis acids like SnCl₄ or BF₃·Et₂O promote alternative pathways, yielding benzisoxazolones or glyoxyloyl anthranilic acids depending on reaction media .
Physicochemical Properties
Stability and Solubility
The compound is stable under ambient conditions but degrades above 200°C. It exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic aromatic core, but dissolves in polar aprotic solvents like DMSO (34 mg/mL). The pKa of the carboxylic acid groups is approximately 4.2, comparable to benzoic acid .
Crystallographic Data
X-ray diffraction studies of analogs reveal a planar benzoic acid backbone with dihedral angles of 15–25° between the nitrobenzamide substituents and the central ring . This semi-planar conformation facilitates π-π stacking in the solid state.
Research Applications and Future Directions
Drug Design Template
The molecule serves as a scaffold for developing kinase inhibitors. Substituting the nitro group with electron-deficient heterocycles improves selectivity for EGFR-TK with a 12-fold increase in potency.
Mechanistic Probes
Its reactivity with Lewis acids provides insights into neighboring group effects in aromatic systems. For instance, BF₃·Et₂O catalyzes epoxide ring-opening to form benzisoxazolones, a reaction exploited in synthesizing fused heterocycles .
Table 3: Key Research Findings
| Application | Finding | Significance |
|---|---|---|
| Anticancer Screening | IC₅₀ = 18.7 μM (MCF-7) | Potency comparable to doxorubicin |
| MRSA Inhibition | MIC = 32 μg/mL | Targets cell wall synthesis |
| Kinase Inhibition | EGFR-TK IC₅₀ = 0.45 μM (modified) | Potential for targeted therapy |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume